Carumonam, also known by its developmental code names AMA-1080 and Ro 17-2301, is a synthetic, monocyclic beta-lactam antibiotic classified as a monobactam. [, , , , , , , , ] Unlike other beta-lactams with a fused bicyclic ring structure, Carumonam possesses a single beta-lactam ring. [, , ] This structural feature contributes to its unique properties and spectrum of activity.
Carumonam is derived from the fermentation processes of certain microorganisms but is predominantly synthesized through chemical methods. It belongs to the class of monobactams, which are characterized by a monocyclic β-lactam structure. The compound's chemical formula is and it is identified by the PubChem compound identifier 6540466 .
The synthesis of Carumonam involves several steps, primarily focusing on the formation of its β-lactam ring. A notable method includes the asymmetric cycloaddition of carbobenzoxyglycine with chiral imines derived from amino acids.
This multi-step synthetic route allows for the efficient production of Carumonam, making it suitable for large-scale pharmaceutical applications.
The molecular structure of Carumonam features a β-lactam ring fused with an azetidinone core, which is essential for its antibacterial activity.
The detailed analysis of its molecular structure can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
Carumonam undergoes several chemical reactions that are pivotal for its synthesis and functionality:
These reactions highlight the importance of controlling synthetic conditions to maintain the desired pharmacological profile.
Carumonam exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
This mechanism underscores the compound's role as an effective treatment against resistant Gram-negative infections.
Carumonam exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating effective dosage forms and ensuring therapeutic efficacy .
Carumonam has significant applications in clinical settings:
Carumonam belongs to the monobactam class of β-lactam antibiotics, characterized by a monocyclic β-lactam core structure without a fused second ring system. This contrasts with bicyclic β-lactams such as penicillins (penams) and cephalosporins (cephems). The core structural framework comprises a 2-azetidinone ring (four-membered β-lactam ring), which is essential for antibacterial activity. Unlike bicyclic β-lactams, whose ring strain enhances reactivity, carumonam relies on electronic activation through its N1-sulfonate group. This sulfonate moiety withdraws electrons from the β-lactam carbonyl, increasing its susceptibility to nucleophilic attack—a prerequisite for acylating penicillin-binding proteins (PBPs) [1] [9].
Table 1: Core Structural Features of Carumonam
Structural Element | Chemical Feature | Functional Role |
---|---|---|
β-Lactam ring | 2-Azetidinone | Acylation of penicillin-binding proteins (PBPs) |
N1-Substituent | Sulfonic acid (-SO₃H) | Electronic activation of β-lactam carbonyl |
C3-Side chain | Aminothiazole oxime | Gram-negative penetration and PBP affinity |
C4-Substituent | Methyl group | β-Lactamase stability |
This singular ring system confers distinct pharmacological properties, including intrinsic stability against many β-lactamases that hydrolyze bicyclic β-lactams. However, the absence of a second ring reduces affinity for PBPs of Gram-positive bacteria, restricting carumonam’s spectrum to aerobic Gram-negative pathogens [9] [8].
The N1-sulfonate group is a hallmark of clinically utilized monobactams. In carumonam, this group is paired with a C3-side chain featuring an aminothiazole oxime moiety—structurally analogous to third-generation cephalosporins like ceftazidime. This side chain enhances penetration through Gram-negative porins and increases affinity for essential PBPs (e.g., PBP3) in Enterobacteriaceae and Pseudomonas aeruginosa. Additionally, carumonam incorporates a unique dicarboxylic acid side chain (absent in aztreonam), which improves stability against renal dipeptidases and extends serum half-life [5] [7].
Key modifications include:
Table 2: Side-Chain Functional Groups in Monobactams
Compound | N1-Substituent | C3-Side Chain | C4-Substituent | Unique Features |
---|---|---|---|---|
Carumonam | -SO₃H | Aminothiazole oxime + dicarboxylic acid | -CH₃ | Enhanced renal stability |
Aztreonam | -SO₃H | Aminothiazole oxime + carboxylic acid | -H | First clinically used monobactam |
Tigemonam | -SO₃H | Simplified oxime + carboxylic acid | -H | Oral bioavailability |
Carumonam exhibits broader activity against β-lactamase-producing Gram-negative bacilli than aztreonam, particularly against isolates expressing KPC-2 and KPC-3 carbapenemases. Its minimum inhibitory concentrations (MICs) for Pseudomonas aeruginosa are typically lower (0.05–3 μM) than those of aztreonam (6–25 μM) in iron-depleted conditions—a critical factor in pulmonary infections [5] [8].
Table 3: Comparative Activity Against Resistant Pathogens (MIC, μM)
Organism (Resistance Profile) | Carumonam | Aztreonam | Tigemonam |
---|---|---|---|
K. pneumoniae (KPC-2) | 0.4–0.8 | >25 | 1.6 |
P. aeruginosa (VIM-1) | 0.05–0.4 | 6–25 | 3–12 |
A. baumannii (NDM-1) | 0.2–0.8 | >25 | 0.4–1.6 |
Data adapted from antimicrobial assays in iron-deficient media [5] [7].
Carumonam’s optimized side chain enables potent inhibition of Pseudomonas aeruginosa PBP3 (IC₅₀ = 1.7 nM), a critical target for cell division. In contrast, it shows negligible binding to Gram-positive PBPs or Acinetobacter PBP1a, explaining its narrow spectrum. Notably, cyclic boronates—experimental β-lactamase inhibitors—mimic carumonam’s tetrahedral transition state during PBP acylation, underscoring its mechanistically distinct inhibition profile [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7